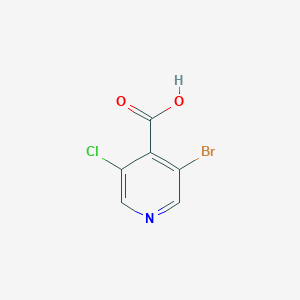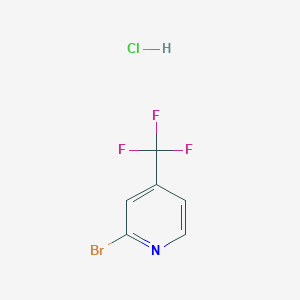
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride
概要
説明
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H3BrF3N·HCl It is a crystalline solid that is typically colorless or light yellow
作用機序
Target of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors , which are crucial in treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound undergoes regioselective deprotonation at c-3 with lda (lithium diisopropylamide), followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may influence pathways related to cell proliferation and neurodegeneration.
Result of Action
Given its role in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may contribute to the inhibition of cell proliferation in cancer and the prevention of neurodegeneration.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from strong oxidizing agents .
生化学分析
Biochemical Properties
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazolopyridines, which are kinase LRRK2 inhibitors. These inhibitors are crucial in treating and preventing cancer and neurodegenerative diseases . The compound’s interactions with enzymes such as LRRK2 highlight its importance in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase LRRK2, for example, can alter cellular signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a valuable tool in studying cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a kinase LRRK2 inhibitor involves binding interactions that inhibit the enzyme’s activity, thereby affecting downstream signaling pathways and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is crucial to identify the threshold effects and optimal dosages for therapeutic applications. Studies have shown that the compound’s impact on kinase LRRK2 can vary with dosage, highlighting the need for careful dosage optimization in research and therapy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with kinase LRRK2 affects metabolic flux and metabolite levels, which are crucial for understanding its biochemical and therapeutic potential
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure regioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form 4-(trifluoromethyl)pyridine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(trifluoromethyl)pyridine
科学的研究の応用
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various compounds. Compared to its analogs, it offers a balance of reactivity and stability that is advantageous in many synthetic applications .
特性
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYDWXKZNZQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-06-7 | |
| Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
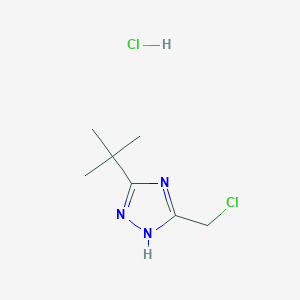
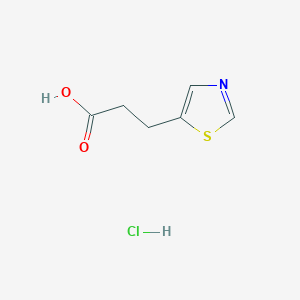
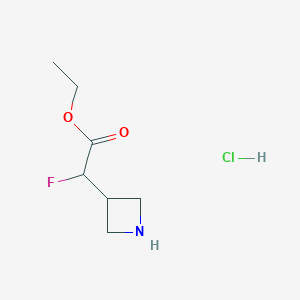
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)
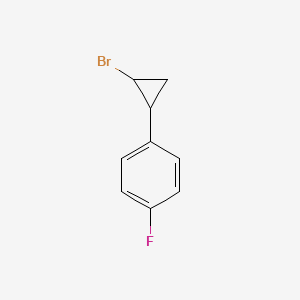
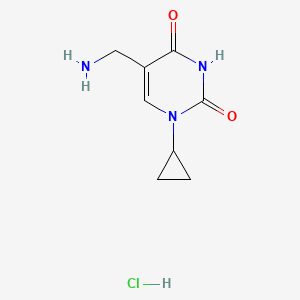
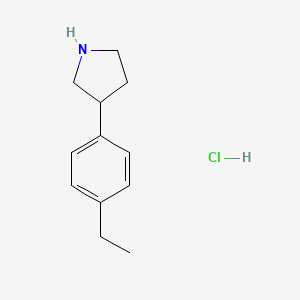

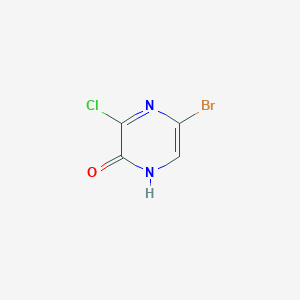
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
